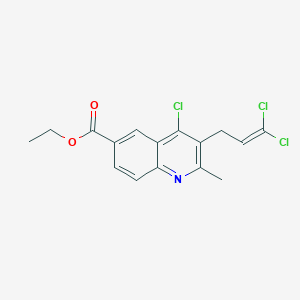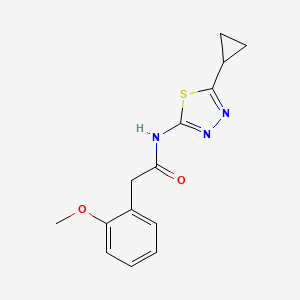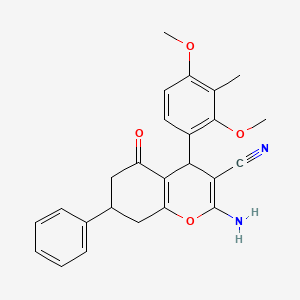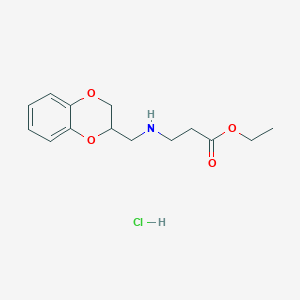
ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate is a chemical compound that belongs to the class of quinolinecarboxylates. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate is not fully understood. However, it is believed to act through the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells, as well as the modulation of the immune system.
Biochemical and Physiological Effects:
Ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of bacteria and fungi, and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of action of various enzymes and proteins involved in the growth and proliferation of cancer cells, as well as the modulation of the immune system. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate. One area of research is the development of new drugs based on the structure of this compound for the treatment of various diseases, including cancer, bacterial and fungal infections, and inflammatory diseases. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
Synthesemethoden
The synthesis of ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate involves the reaction of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methylquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate which is then converted to the final product through a series of steps.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
ethyl 4-chloro-3-(3,3-dichloroprop-2-enyl)-2-methylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO2/c1-3-22-16(21)10-4-6-13-12(8-10)15(19)11(9(2)20-13)5-7-14(17)18/h4,6-8H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIABQLOKNRQMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C(N=C2C=C1)C)CC=C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-3-(3,3-dichloroprop-2-en-1-yl)-2-methylquinoline-6-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5143004.png)
![2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5143010.png)
![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5143018.png)
![1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine](/img/structure/B5143024.png)
![4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5143030.png)


![1-[4-(4-iodophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5143054.png)

![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5143068.png)
![N-{1-[1-(3-methylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5143076.png)


